molecular formula C10H10N2O B1256642 5-((1H-Pyrrol-2-YL)methyl)-1H-pyrrole-2-carbaldehyde CAS No. 36746-27-7

5-((1H-Pyrrol-2-YL)methyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1256642
CAS No.: 36746-27-7
M. Wt: 174.2 g/mol
InChI Key: ISENAACUQSHFKZ-UHFFFAOYSA-N
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Description

5-((1H-Pyrrol-2-YL)methyl)-1H-pyrrole-2-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Magnetic Properties in Coordination Chemistry

A study by Giannopoulos et al. (2014) discusses the application of a similar compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand in the coordination of paramagnetic transition metal ions. This has led to the creation of a new {Mn(III)25} barrel-like cluster. This cluster, linked via Na(+) cations, exhibits single-molecule magnetic behavior, highlighting its potential in magnetic applications (Dimosthenis P. Giannopoulos et al., 2014).

2. Complex Formation and Crystallographic Studies

Bhikraj et al. (2017) synthesized a novel tetradentate dipyrrolidequinoxaline ligand and its Ni(II) complex, utilizing a similar pyrrole-based compound. The study emphasizes its unique structural properties, as evidenced by X-ray crystallography, and the interesting zwitterionic structure in the solid state. This research contributes to the understanding of metal-ligand coordination and crystal engineering (Sandipa Bhikraj et al., 2017).

3. Catalysis in Polymerization Processes

Qiao et al. (2011) explored the use of pyrrole-based ligands in the synthesis of aluminum and zinc complexes. These complexes demonstrated effectiveness as catalysts in the ring-opening polymerization of ε-caprolactone, a key process in polymer chemistry. This application signifies the role of such compounds in catalysis and materials science (Shu Qiao et al., 2011).

4. Natural Product Synthesis and Biological Activity

Research by Kikuchi et al. (2015) on compounds extracted from watermelon seeds identified new compounds with a pyrrole and pyrazole ring structure. One of these compounds exhibited inhibitory activity on melanogenesis, demonstrating the potential of pyrrole-based compounds in the development of bioactive molecules (Takashi Kikuchi et al., 2015).

5. Fluorination of Pyrroles for New Synthetic Pathways

Surmont et al. (2009) developed a methodology for efficiently preparing fluorinated pyrroles, demonstrating the versatility of pyrrole compounds in synthetic chemistry. This process opens new possibilities for the synthesis of various fluorinated pyrrole derivatives (Riccardo Surmont et al., 2009).

6. Synthesis of Porphyrin and Metalloporphyrin Derivatives

Farhanullah and Ram (2009) described the one-pot synthesis of terpyrromethanes and their formylation to pyrrole-2-carbaldehyde derivatives. This research contributes to the field of porphyrin chemistry, crucial for the synthesis of metalloporphyrins, which have applications ranging from catalysis to medicinal chemistry (Farhanullah & V. Ram, 2009).

Mechanism of Action

Properties

IUPAC Name

5-(1H-pyrrol-2-ylmethyl)-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-7-10-4-3-9(12-10)6-8-2-1-5-11-8/h1-5,7,11-12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISENAACUQSHFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)CC2=CC=C(N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587451
Record name 5-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36746-27-7
Record name 5-(1H-Pyrrol-2-ylmethyl)-1H-pyrrole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36746-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

As part of our work in chlorin chemistry, we recently developed an efficient route for the synthesis of 1-formyldipyrromethanes.21 The formylation method entailed traditional Vilsmeier formylation or treatment of a solution of dipyrromethane in THF at room temperature with 2 molar equiv of MesMgBr and then at −78° C. with 2 molar equiv of phenyl formate. The subsequent workup and column chromatography afforded the desired 1-formyldipyrromethane in good yields.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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